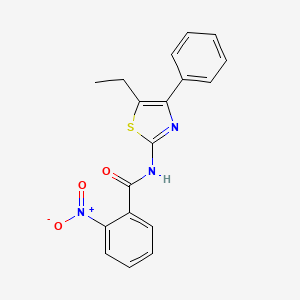![molecular formula C12H10N4O2S2 B11009918 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009918.png)
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of automated systems for reagent addition and temperature control is also common to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its stability and reactivity make it suitable for various applications, including coatings and sensors.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: shares structural similarities with other thiazole and pyrimidine derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of thiazole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H10N4O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-5-19-11(14-6)15-9(17)8-3-13-12-16(10(8)18)4-7(2)20-12/h3-5H,1-2H3,(H,14,15,17) |
InChI Key |
LPMSYFMGADNJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11009840.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide](/img/structure/B11009842.png)
![Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B11009844.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11009849.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11009859.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11009870.png)

![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B11009889.png)
![N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11009890.png)
![4-(acetylamino)-N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11009892.png)
![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11009895.png)
![N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11009896.png)

![1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009904.png)
